

5-Methylbenzoxazole in Drug Design: A Comparative Guide to a Privileged Scaffold

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Compound of Interest

Compound Name: 5-Methylbenzoxazole

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For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutics. Among the myriad of options, the **5-methylbenzoxazole** moiety has emerged as a versatile and promising scaffold, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the **5-methylbenzoxazole** scaffold against other common heterocyclic systems in drug design, supported by experimental data, detailed protocols, and pathway visualizations.

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a prominent feature in many biologically active compounds. The introduction of a methyl group at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. This strategic modification has been exploited to generate derivatives with potent antimicrobial and anticancer activities.

Comparative Analysis of Biological Activity

To provide a clear comparison, the following tables summarize the quantitative data from various studies, showcasing the performance of **5-methylbenzoxazole** derivatives against other heterocyclic scaffolds.

Antimicrobial Activity

The **5-methylbenzoxazole** scaffold has been incorporated into compounds exhibiting significant antibacterial and antifungal properties. The following table compares the Minimum Inhibitory Concentration (MIC) values of **5-methylbenzoxazole** derivatives with other heterocyclic compounds against various microbial strains.

Heterocyclic Scaffold	Compound Example	Target Organism	MIC (µg/mL)	Reference
5-Methylbenzoxazole	5-methyl-2-(p-chlorobenzyl)benzoxazole	Pseudomonas aeruginosa	25	[1]
5-Methylbenzoxazole	5-methyl-2-(2,4-dichlorophenyl)benzoxazole	Staphylococcus aureus	12.5	[1]
5-Methylbenzoxazole	5-methyl-2-(p-chlorobenzyl)benzoxazole	Candida albicans	6.25	[2]
Benzimidazole	2-{3-[4-(2-chlorophenyl)propyl]erazin-1-yl}propyl]-5-methyl-1H-benzimidazole	Candida albicans	-	[3]
Benzothiazole	2-amino-6-adamantyl-4-methyl-benzothiazole derivative	Escherichia coli	0.20-0.50 (mg/mL)	[4]
Triazole	4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole	Escherichia coli	5	[5]
Tetrazole	Imide-tetrazole derivative	Staphylococcus aureus	0.8-3.2	[6]
Oxadiazole	5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole	Staphylococcus aureus (MRSA)	-	[7]

Table 1: Comparative Antimicrobial Activity (MIC in $\mu\text{g/mL}$). Lower values indicate higher potency. Please note that direct comparisons are limited by variations in experimental conditions across studies.

Anticancer Activity

In the realm of oncology, **5-methylbenzoxazole** derivatives have shown promise as potent cytotoxic agents against various cancer cell lines. A key target for some of these derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Heterocyclic Scaffold	Compound Example	Cancer Cell Line	IC50 (μM)	Reference
5-Methylbenzoxazole	2-(3-chlorophenyl)-5-methyl-N-(4-((5-mercaptop-1,3,4-oxadiazol-2-yl)methyl)phenyl)benzo[d]oxazol-6-carboxamide	HepG2 (Liver)	10.50	[8]
5-Methylbenzoxazole	2-(3-chlorophenyl)-5-methyl-N-(4-((5-mercaptop-1,3,4-oxadiazol-2-yl)methyl)phenyl)benzo[d]oxazol-6-carboxamide	MCF-7 (Breast)	15.21	[8]
5-Methylbenzoxazole	2-(4-methoxyphenyl)-5-methylbenzoxazole	MCF-7 (Breast)	12	[9]
5-Methylbenzoxazole	2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzo[d]oxazole	HepG2 (Liver)	17.9	[9]
Benzimidazole	2-(1H-benzo[d]imidazol-2-yl)-3-(6-(2,4-dichlorophenyl)-[1][10]-[11]triazolo[3,4-b]-[1][9]	-	0.20–2.58	[3]

[11]thiadiazol-3-yl) propan-1-one

Benzothiazole	Thiophene based acetamide benzothiazole derivative	MCF-7 (Breast)	24.15	[12]
Oxadiazole	2,5-di(pyridin-3-yl)-1,3,4-oxadiazole	HepG2 (Liver)	1.2 ± 0.2	[13]
Triazole	3-isocyanato-1,5-diphenyl-1H-1,2,4-triazole derivative	-	0.026	[14]

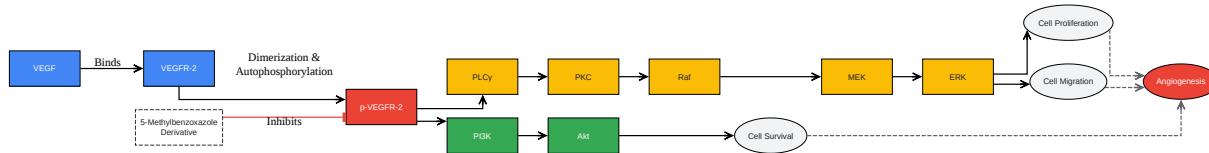
Table 2: Comparative Anticancer Activity (IC50 in μM). Lower values indicate higher potency. The data highlights the potential of **5-methylbenzoxazole** derivatives as effective anticancer agents.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided in DOT language for Graphviz.

VEGFR-2 Signaling Pathway

Many **5-methylbenzoxazole** derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.

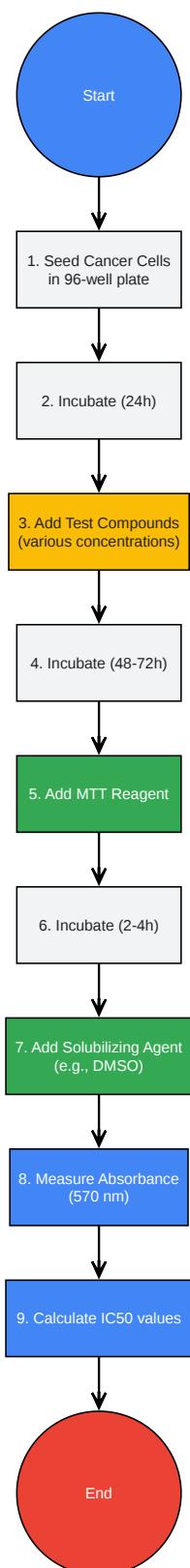


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Caption: VEGFR-2 signaling pathway and the inhibitory action of **5-methylbenzoxazole** derivatives.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the anticancer activity of newly synthesized compounds using the MTT assay.



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Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the anticancer activity of benzoxazole derivatives[9][10].

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a density of 1×10^4 to 3×10^4 cells/mL and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

2. Compound Treatment:

- Stock solutions of the test compounds (e.g., **5-methylbenzoxazole** derivatives) are prepared in dimethyl sulfoxide (DMSO).
- Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.
- The culture medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for an additional 48-72 hours.[9]

3. MTT Assay:

- After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[9]

- The plates are incubated for another 4 hours at 37°C.[9]
- The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9]

4. Data Analysis:

- The absorbance is measured at 540 nm or 570 nm using a microplate reader.[9]
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the methods used for evaluating the antimicrobial activity of heterocyclic compounds[1][4][15].

1. Preparation of Inoculum:

- Bacterial or fungal strains are grown on appropriate agar plates.
- A suspension of the microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

2. Broth Microdilution:

- The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
- Each well is inoculated with the microbial suspension to a final concentration of approximately 5×10^5 CFU/mL.

3. Incubation:

- The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[15]

4. Determination of MIC:

- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of **5-methylbenzoxazole** derivatives is highly dependent on the nature and position of substituents on the benzoxazole core and at the 2-position.

- Impact of the 5-Methyl Group: The presence of the methyl group at the 5-position generally enhances lipophilicity, which can improve cell membrane permeability and target engagement. However, it can also influence metabolic stability. Compared to unsubstituted benzoxazoles, 5-methyl substitution has been shown to be favorable for certain biological activities. For instance, in a study on benzoxazole derivatives as VEGFR-2 inhibitors, compounds with a 5-methyl substituent exhibited potent anticancer activity.[8]
- Substituents at the 2-Position: The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the specific biological activity and potency.
 - Antimicrobial Activity: Aryl and substituted aryl groups at the 2-position have been shown to be important for antibacterial and antifungal activity. For example, a 2-(p-chlorobenzyl) substituent on the **5-methylbenzoxazole** core resulted in significant activity against *Pseudomonas aeruginosa* and *Candida albicans*.[1][2]
 - Anticancer Activity: For anticancer activity targeting VEGFR-2, bulky and hydrophobic groups at the 2-position, often containing additional heterocyclic moieties or substituted phenyl rings, have demonstrated high potency. The specific substitution pattern on these appended rings is critical for optimizing interactions with the target enzyme.[8][10]

Pharmacokinetic Profile

While comprehensive pharmacokinetic data for a wide range of **5-methylbenzoxazole** derivatives is not extensively available in the public domain, some general trends can be inferred from studies on benzoxazoles and related heterocyclic scaffolds.

- **Absorption and Distribution:** The lipophilic nature of the benzoxazole core, often enhanced by the 5-methyl group, can contribute to good oral absorption and distribution into tissues. However, this can also lead to higher plasma protein binding.
- **Metabolism:** Benzoxazole derivatives are generally subject to metabolism by cytochrome P450 enzymes. The position and nature of substituents can significantly influence the rate and pathways of metabolism, affecting the compound's half-life and potential for drug-drug interactions.
- **Excretion:** Metabolites of benzoxazole derivatives are typically excreted through renal and/or biliary routes.

In comparison, benzimidazole derivatives are known to undergo extensive first-pass metabolism in the liver, which can result in low to moderate oral bioavailability (2% to 60%).[\[16\]](#) This highlights a potential advantage of the benzoxazole scaffold, where appropriate substitutions might lead to a more favorable pharmacokinetic profile.

Conclusion

The **5-methylbenzoxazole** scaffold represents a valuable and versatile platform in drug design, offering a favorable balance of structural rigidity, synthetic accessibility, and a wide range of biological activities. The available data suggests that **5-methylbenzoxazole** derivatives can exhibit potent antimicrobial and anticancer activities, in some cases comparable or superior to compounds based on other heterocyclic scaffolds like benzimidazoles and benzothiazoles. The ability to readily modify the 2-position of the benzoxazole ring allows for fine-tuning of the pharmacological profile and optimization of structure-activity relationships.

While direct, head-to-head comparative studies with a broad range of heterocyclic scaffolds are still needed to definitively establish superiority in all therapeutic areas, the existing evidence strongly supports the continued exploration and development of **5-methylbenzoxazole**-based compounds as promising candidates for novel therapeutics. Future research should focus on

comprehensive pharmacokinetic and in vivo efficacy studies to translate the in vitro potential of these compounds into clinical applications.

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